molecular formula C17H31N3O3 B14785038 tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

Cat. No.: B14785038
M. Wt: 325.4 g/mol
InChI Key: GQRDQYMAZKGJAP-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the aminopropanoyl group. The final step involves the formation of the cyclopropylcarbamate moiety. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-7-13(8-10-19)11-20(14-5-6-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3

InChI Key

GQRDQYMAZKGJAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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